molecular formula C22H20N2O2S B2718099 ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 760940-83-8

ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2718099
CAS RN: 760940-83-8
M. Wt: 376.47
InChI Key: GLMSPFYXFPLBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (EMDPC) is a chemical compound that has been widely studied in recent years due to its potential applications in the field of medicinal chemistry. It has been found to be a novel and potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of various pro-inflammatory leukotrienes. This compound has also been studied for its potential applications in the development of new drugs for the treatment of various diseases and conditions.

Scientific Research Applications

Synthesis of Indole Derivatives

The compound has been used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

The compound is used in the synthesis of 2-substituted thiazolo[3,2-a]pyrimidine derivatives . These derivatives have shown high antitumor, antibacterial, and anti-inflammatory activities .

Design of New Medicines

Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Synthesis of Triazole-Pyrimidine Hybrid

The compound has been used in the synthesis of triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Biological Evaluation as Acetylcholinesterase Inhibitors

The compound has been used in the design, synthesis, and biological evaluation of 5H-thiazolo[3,2-a]pyrimidine derivatives as a new type of acetylcholinesterase inhibitors .

Synthesis of 2-(Arylmethylidene)-Substituted Thiazolo[3,2-a]pyrimidine Derivatives

The compound is used in the synthesis of 2-(arylmethylidene)-substituted thiazolo[3,2-a]pyrimidine derivatives . These derivatives have shown high reactivity toward various electrophilic reagents .

properties

IUPAC Name

ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-3-26-21(25)19-15(2)23-22-24(20(19)17-12-8-5-9-13-17)18(14-27-22)16-10-6-4-7-11-16/h4-14,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMSPFYXFPLBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.